2-Aminoquinoline-4-carboxamide

説明

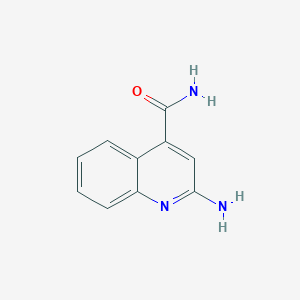

2-Aminoquinoline-4-carboxamide is a heterocyclic compound that belongs to the quinoline family. It is characterized by the presence of an amino group at the second position and a carboxamide group at the fourth position of the quinoline ring.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminoquinoline-4-carboxamide can be achieved through several methods. One common approach involves the cyclization of 2-aminobenzamide with an appropriate aldehyde under acidic conditions. Another method includes the reaction of 2-aminobenzonitrile with formamide in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

化学反応の分析

Types of Reactions

2-Aminoquinoline-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxamide group can be reduced to form amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

Oxidation: Nitroquinoline derivatives.

Reduction: Aminoquinoline derivatives.

Substitution: Alkylated or acylated quinoline derivatives.

科学的研究の応用

Medicinal Applications

Antimalarial Activity

2-Aminoquinoline-4-carboxamide has been explored for its potential as an antimalarial agent. Research indicates that derivatives of quinoline-4-carboxamide exhibit potent activity against Plasmodium falciparum, the causative agent of malaria. For instance, a study highlighted the compound's ability to inhibit translation elongation factor 2 in Plasmodium species, which is crucial for protein synthesis and thus offers a novel mechanism for antimalarial chemotherapy .

Table 1: Antimalarial Efficacy of Quinoline Derivatives

Anticancer Properties

The compound also shows promise as an anticancer agent. Studies have reported its effectiveness against various cancer cell lines, suggesting that structural modifications can enhance its bioactivity. For example, modifications to the quinoline structure have led to increased potency against specific cancer types .

Antimicrobial Activity

In addition to its antimalarial and anticancer properties, this compound has demonstrated antimicrobial activity. It has been tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli, showing significant inhibition compared to standard antibiotics .

Biological Research Applications

Enzyme Inhibitors and Receptor Ligands

The compound is utilized in biological research as a tool for studying enzyme inhibition and receptor interactions. Its ability to act as a ligand for various biological receptors makes it valuable for understanding biochemical pathways and developing new therapeutic agents .

Industrial Applications

Dyes and Pigments

In the industrial sector, this compound is employed in the synthesis of dyes and pigments due to its chromophoric properties. Its unique structure allows for diverse chemical modifications, making it suitable for various applications in colorants .

Agrochemicals

The compound is also investigated for use in agrochemicals, particularly as a potential pesticide or herbicide. Its biological activity against certain pests suggests it could be developed into effective agricultural products .

Case Studies

Case Study 1: Antimalarial Screening

A comprehensive screening of quinoline-4-carboxamides against P. falciparum revealed that several derivatives exhibited promising antimalarial activity. The best-performing compounds demonstrated low nanomolar activity and were selected for further development based on their pharmacokinetic profiles .

Case Study 2: Anticancer Activity Evaluation

In vitro studies on modified quinoline derivatives showed enhanced cytotoxicity against various cancer cell lines. These findings support the potential of this compound as a lead compound in anticancer drug development .

作用機序

The mechanism of action of 2-Aminoquinoline-4-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it can inhibit the activity of certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the target molecule .

類似化合物との比較

Similar Compounds

4-Aminoquinoline: Known for its antimalarial properties.

2-Phenylquinoline-4-carboxamide: Exhibits anticancer activity.

Chloroquine: A well-known antimalarial drug.

Uniqueness

2-Aminoquinoline-4-carboxamide stands out due to its unique combination of functional groups, which allows for diverse chemical modifications and a broad spectrum of biological activities. Its versatility makes it a valuable compound in various fields of research and industry .

生物活性

2-Aminoquinoline-4-carboxamide is a notable member of the quinoline family, recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly malaria and cancer. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₉H₈N₂O

- Molecular Weight : 160.17 g/mol

- CAS Number : 16335-07-2

The compound features a quinoline ring system substituted with an amino group at the 2-position and a carboxamide group at the 4-position, contributing to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Antimalarial Activity : The compound inhibits translation elongation factor 2 (PfEF2) in Plasmodium falciparum, disrupting protein synthesis essential for parasite survival . This mechanism is crucial for developing new antimalarial therapies that circumvent existing drug resistance.

- Anticancer Potential : Research indicates that derivatives of this compound can induce apoptosis in various cancer cell lines, including colon, pancreatic, and breast cancers . The mechanism involves inhibiting key enzymes such as PDK1, which is vital for cancer cell proliferation.

Antimalarial Activity

A series of quinoline-4-carboxamides, including this compound, were screened for their antiplasmodial activity. In vitro studies revealed moderate potency against P. falciparum, with an EC₅₀ value around 120 nM. Optimizations led to compounds demonstrating excellent efficacy in mouse models, achieving effective doses below 1 mg/kg .

Anticancer Activity

In vitro assays demonstrated that this compound derivatives significantly suppressed the growth of cancer cells. For instance, compound 7a showed effective induction of apoptosis in colon cancer cells through concentration-dependent mechanisms . The ability to inhibit PDK1 further supports its potential as an anticancer agent.

Structure-Activity Relationships (SAR)

The biological activities of quinoline derivatives are influenced by their structural components. Key findings from SAR studies include:

| Compound | Substituent | Activity | Notes |

|---|---|---|---|

| 1 | - | Moderate antimalarial | EC₅₀ = 120 nM |

| 7a | PDK1 inhibitor | High anticancer potential | Induces apoptosis |

| 41 | Fluorinated derivative | Lower oral bioavailability | Shorter half-life compared to others |

These findings indicate that modifications on the quinoline ring can enhance or diminish biological activity, guiding future drug design efforts.

Case Studies

- Antimalarial Screening : A study identified several quinoline-4-carboxamides through phenotypic screening against P. falciparum. The best candidates exhibited low nanomolar potency and favorable pharmacokinetic profiles, leading to preclinical development stages .

- Cancer Research : In another investigation, a series of quinoline derivatives were evaluated for their anticancer properties using MTT assays and apoptosis assays. Results indicated that certain derivatives effectively inhibited cancer cell proliferation while displaying low toxicity towards normal cells .

Q & A

Basic Research Questions

Q. 1.1. What are the key considerations for optimizing the synthesis of 2-Aminoquinoline-4-carboxamide derivatives to enhance yield and purity?

Synthesis optimization requires careful selection of coupling reagents, solvents, and reaction conditions. For example, using HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) as a coupling agent in dimethylformamide (DMF) with triethylamine (TEA) as a base facilitates efficient amide bond formation. Reaction temperature (e.g., starting at 0°C before warming to room temperature) and extended reaction times (12–24 hours) are critical for achieving high yields . Purification via column chromatography or recrystallization is recommended to isolate derivatives with >95% purity.

Q. 1.2. Which spectroscopic and crystallographic techniques are most effective for elucidating the structural features of this compound derivatives?

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm substitution patterns, such as the presence of amino and carboxamide groups. For example, the aromatic proton signals in quinoline derivatives typically appear between δ 7.5–9.0 ppm, while carboxamide protons resonate near δ 8.5–9.5 ppm .

- X-ray Crystallography : Single-crystal X-ray analysis provides precise structural details, including bond angles, torsion angles, and intermolecular interactions. Studies on related quinoline-4-carboxylic acid derivatives reveal planar quinoline rings and hydrogen-bonding networks involving the carboxamide group .

Advanced Research Questions

Q. 2.1. How can researchers investigate the structure-activity relationships (SAR) of this compound derivatives to identify pharmacophores?

SAR studies should systematically modify substituents at the 2-amino and 4-carboxamide positions. For instance:

- Electron-withdrawing groups (e.g., halogens at the 6-position) may enhance antimalarial activity by increasing binding affinity to heme in Plasmodium parasites .

- Hydrophobic substituents (e.g., methyl or trifluoromethyl groups) on the quinoline ring can improve membrane permeability, as observed in antitubercular analogs .

Biological assays (e.g., IC₅₀ determination in Mycobacterium tuberculosis or Plasmodium falciparum) paired with computational docking (e.g., AutoDock Vina) can pinpoint critical interactions with target proteins .

Q. 2.2. What methodological approaches are recommended to resolve contradictions in the reported biological activities of this compound analogs?

Conflicting data often arise from variability in assay conditions or compound purity. To address this:

- Standardize Assays : Use validated protocols (e.g., WHO-recommended in vitro antimalarial assays) and include positive controls like chloroquine .

- Purity Verification : Employ HPLC-MS to confirm compound integrity (>98% purity) and rule out degradation products .

- Dose-Response Analysis : Perform multi-concentration testing (e.g., 0.1–100 µM) to assess potency trends and exclude false positives from non-specific toxicity .

Q. 2.3. How can researchers leverage computational tools to predict the pharmacokinetic properties of novel this compound derivatives?

- ADMET Prediction : Tools like SwissADME or ADMETLab 2.0 can estimate solubility, metabolic stability, and blood-brain barrier penetration. For example, logP values <3.5 suggest favorable oral bioavailability .

- Molecular Dynamics Simulations : GROMACS or AMBER can model interactions with cytochrome P450 enzymes to predict metabolic pathways and potential drug-drug interactions .

Q. Methodological Guidance for Data Interpretation

Q. 3.1. How should researchers design experiments to evaluate the role of hydrogen bonding in the stability of this compound cocrystals?

- Co-crystallization Studies : Combine the compound with coformers (e.g., carboxylic acids) and analyze hydrogen bonds via IR spectroscopy (e.g., N-H stretching at 3300–3500 cm⁻¹) .

- Thermal Analysis : Differential scanning calorimetry (DSC) can measure melting point elevation in cocrystals, indicating enhanced stability .

Q. 3.2. What strategies are effective in mitigating synthetic byproducts during the preparation of this compound analogs?

- Reagent Stoichiometry : Maintain a 1:1.5 molar ratio of quinoline-4-carboxylic acid to amino acid to minimize unreacted starting material .

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of sensitive intermediates (e.g., primary amines) .

特性

IUPAC Name |

2-aminoquinoline-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-9-5-7(10(12)14)6-3-1-2-4-8(6)13-9/h1-5H,(H2,11,13)(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMRWCMUREKFWON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00282465 | |

| Record name | 2-aminoquinoline-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00282465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16335-07-2 | |

| Record name | NSC26049 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26049 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-aminoquinoline-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00282465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。